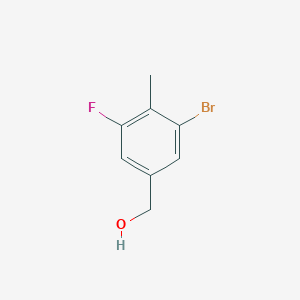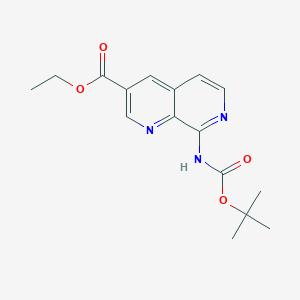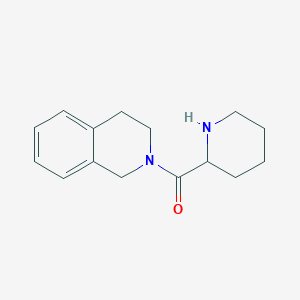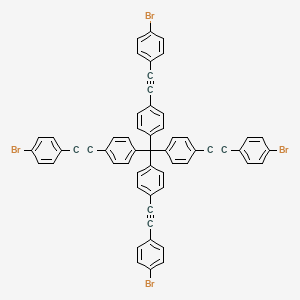
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane is a complex organic compound characterized by its unique structure, which includes four bromophenyl groups attached to a central methane core via ethynyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane typically involves a multi-step process. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of ethynyl groups with bromophenyl groups in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl groups can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-Catalysts: Often used alongside palladium in Sonogashira coupling.
Inert Atmosphere: Nitrogen or argon to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane has several scientific research applications:
Materials Science: Used in the development of microporous organic polymers (MOPs) for gas storage and separation.
Organic Electronics:
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
Mécanisme D'action
The mechanism of action of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and bromophenyl groups. These groups can interact with other molecules through mechanisms such as π-π stacking, hydrogen bonding, and halogen bonding, which can influence the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-ethynylphenyl)methane: Similar structure but without the bromine atoms.
Tetrakis(4-iodoethynyl)phenyl)methane: Contains iodine instead of bromine, which can affect its reactivity and applications.
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane: A related compound with an adamantane core instead of methane.
Uniqueness
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane is unique due to the presence of bromine atoms, which can enhance its reactivity and make it suitable for specific applications in materials science and organic synthesis. The combination of ethynyl and bromophenyl groups provides a versatile platform for further functionalization and the development of new materials.
Propriétés
Formule moléculaire |
C57H32Br4 |
|---|---|
Poids moléculaire |
1036.5 g/mol |
Nom IUPAC |
1-bromo-4-[2-[4-[tris[4-[2-(4-bromophenyl)ethynyl]phenyl]methyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C57H32Br4/c58-53-33-17-45(18-34-53)5-1-41-9-25-49(26-10-41)57(50-27-11-42(12-28-50)2-6-46-19-35-54(59)36-20-46,51-29-13-43(14-30-51)3-7-47-21-37-55(60)38-22-47)52-31-15-44(16-32-52)4-8-48-23-39-56(61)40-24-48/h9-40H |
Clé InChI |
JIBQRHBBMGFRKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C#CC6=CC=C(C=C6)Br)C7=CC=C(C=C7)C#CC8=CC=C(C=C8)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)
![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)
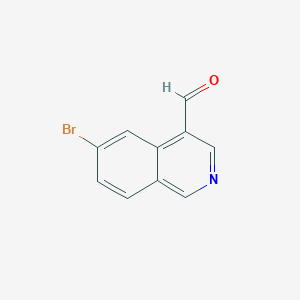
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B15155871.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15155886.png)

![4-Isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B15155904.png)
